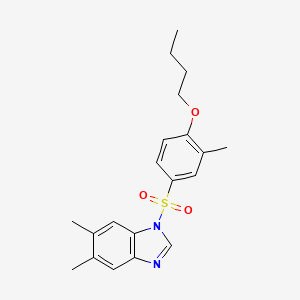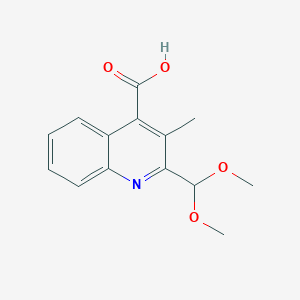![molecular formula C22H16Br2N2O4S2 B15108934 Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)- CAS No. 1018166-14-7](/img/structure/B15108934.png)
Spiro[pyrrolidine-3,6'(5'H)-[2H]thiopyrano[2,3-d]thiazole]-2,2',5-trione, 7'-(3,5-dibromo-2-hydroxyphenyl)-3',7'-dihydro-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is a complex organic compound characterized by its unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- typically involves multi-component reactions. One such method is the accelerated five-component spiro-pyrrolidine construction at the air–liquid interface . This method utilizes microdroplets and thin films, with deposition methods and mild heating being crucial for product formation. Key intermediates are captured by mass spectrometry to elucidate the tandem reaction mechanism .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of microdroplets and thin films could be adapted for large-scale synthesis, ensuring efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[pyrrolidine-3,3′-oxindoles]: These compounds share a similar spiro structure and have been studied for their biological activity.
Spiro-oxindole-pyrrolidines: Known for their chemo-, stereo-, and regioselective synthesis, these compounds also exhibit significant biological activity.
Uniqueness
Spiro[pyrrolidine-3,6’(5’H)-[2H]thiopyrano[2,3-d]thiazole]-2,2’,5-trione, 7’-(3,5-dibromo-2-hydroxyphenyl)-3’,7’-dihydro-1-(phenylmethyl)- is unique due to its specific combination of functional groups and the resulting chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1018166-14-7 |
|---|---|
Fórmula molecular |
C22H16Br2N2O4S2 |
Peso molecular |
596.3 g/mol |
Nombre IUPAC |
1'-benzyl-7-(3,5-dibromo-2-hydroxyphenyl)spiro[5,7-dihydro-3H-thiopyrano[2,3-d][1,3]thiazole-6,3'-pyrrolidine]-2,2',5'-trione |
InChI |
InChI=1S/C22H16Br2N2O4S2/c23-12-6-13(17(28)14(24)7-12)16-18-19(25-21(30)32-18)31-10-22(16)8-15(27)26(20(22)29)9-11-4-2-1-3-5-11/h1-7,16,28H,8-10H2,(H,25,30) |
Clave InChI |
XVNWQZGRIQEPTN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)C12CSC3=C(C2C4=C(C(=CC(=C4)Br)Br)O)SC(=O)N3)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B15108859.png)
![4-[2-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B15108869.png)
![3-{5-[(3-chlorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}-N-[2-(4-hydr oxyphenyl)ethyl]propanamide](/img/structure/B15108873.png)

![3-[(2-hydroxyphenyl)amino]-1-methyl-1H-pyrrole-2,5-dione](/img/structure/B15108877.png)
![3-bromo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B15108880.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108887.png)

![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108895.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108920.png)

![N-(2,3-dichlorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15108931.png)
![(7Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-fluorobenzylidene)-9-methyl-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B15108936.png)
![N-(4-acetylphenyl)-2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide](/img/structure/B15108943.png)
